molecular formula C14H12ClNO5S B2568084 4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid CAS No. 325832-92-6

4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid

Cat. No. B2568084
CAS RN: 325832-92-6
M. Wt: 341.76
InChI Key: JCOHBJPHMWCXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid is a chemical compound with the CAS Number: 325832-92-6 . It has a molecular weight of 341.77 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-3-(N-(2-methoxyphenyl)sulfamoyl)benzoic acid . The InChI code for the compound is 1S/C14H12ClNO5S/c1-21-12-5-3-2-4-11(12)16-22(19,20)13-8-9(14(17)18)6-7-10(13)15/h2-8,16H,1H3,(H,17,18) .

It is stored at room temperature .

Scientific Research Applications

Environmental Implications and Transformation

Research has explored the transformation mechanism of benzophenone-4, a compound related to the target chemical, during chlorination disinfection processes. The study revealed that free chlorine promotes the formation of chlorinated analogs and phenyl ester derivatives through multiple pathways, including chlorine substitution, Baeyer-Villiger-Type oxidation, and ester hydrolysis. This transformation can significantly impact water treatment systems and potentially increase genotoxic potentials due to chlorinated by-products (Xiao et al., 2013).

Chemical Synthesis and Reactivity

Another study focuses on the synthesis and reactivity of 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid, highlighting their use as recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds. These reagents offer advantages in reactivity and recyclability for chemical synthesis processes (Yusubov et al., 2004).

Environmental-Friendly Fabrication

In the context of environmental science, a study detailed the one-step fabrication of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water. This approach represents a cleaner and cost-effective method for water purification, demonstrating the environmental applications of related chemical structures (Zhou et al., 2018).

Novel Membrane Materials

Research into sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, illustrates the use of related chemicals in developing advanced materials for water treatment. These membranes exhibit improved water flux and dye rejection capabilities, underscoring the relevance of such compounds in membrane technology (Liu et al., 2012).

Polyaniline Doping

A study on polyaniline doped with benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid, showcases the application in conducting polymers. These dopants significantly influence the electrical conductivity and material properties of polyaniline, highlighting their importance in the field of advanced materials (Amarnath & Palaniappan, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO5S/c1-21-12-5-3-2-4-11(12)16-22(19,20)13-8-9(14(17)18)6-7-10(13)15/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOHBJPHMWCXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid

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